N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
Description
N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a compound with a complex structure, combining benzyl, oxadiazole, and acetamide moieties. Let’s break it down:
Benzyl group: A benzene ring attached to a methyl group.
Oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Acetamide: An amide functional group derived from acetic acid.
This compound belongs to a class of bioactive heterocyclic molecules, and its structural features make it interesting for drug discovery . Benzimidazole derivatives, like the one we’re discussing, have shown promise in various biological activities.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-2-7-19-22-20(23-26-19)16-10-6-11-17(12-16)25-14-18(24)21-13-15-8-4-3-5-9-15/h3-6,8-12H,2,7,13-14H2,1H3,(H,21,24) |
InChI Key |
XCHDZZLUWYDHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves several steps
- Oxadiazole Formation:
- Start with 5-propyl-1,2,4-oxadiazole (a precursor).
- React it with benzyl chloride or benzyl bromide to introduce the benzyl group.
- Form the desired compound by coupling the benzylated oxadiazole with 2-phenoxyacetic acid (or its derivative).
- Structural Elucidation:
- Confirm the structure using techniques like NMR, IR, and mass spectrometry.
- Industrial Production:
- Industrial-scale production methods may involve optimized reaction conditions and purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antimicrobial Activity:
Mechanism of Action
Target: FtsZ protein.
Pathway: Disruption of bacterial cell division by inhibiting FtsZ polymerization.
Comparison with Similar Compounds
Uniqueness: The combination of benzyl, oxadiazole, and acetamide moieties sets it apart.
Similar Compounds: Explore related benzimidazole derivatives with varying substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
